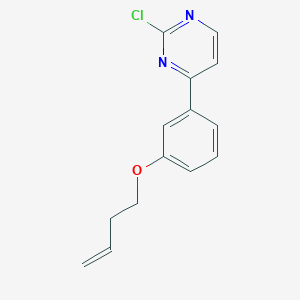

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine

Vue d'ensemble

Description

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound features a but-3-en-1-yloxy group attached to a phenyl ring, which is further connected to a chloropyrimidine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and 2-chloropyrimidine.

Formation of But-3-en-1-yloxy Group: The but-3-en-1-yloxy group is introduced to the phenyl ring through an etherification reaction. This involves reacting 3-hydroxybenzaldehyde with but-3-en-1-ol in the presence of a suitable base such as potassium carbonate.

Coupling Reaction: The resulting intermediate is then subjected to a coupling reaction with 2-chloropyrimidine under basic conditions, typically using a palladium catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the but-3-en-1-yloxy group.

Coupling Reactions: The phenyl ring can undergo coupling reactions with other aromatic compounds using palladium-catalyzed cross-coupling techniques.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are employed in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Substituted pyrimidines with various functional groups.

Oxidation and Reduction: Oxidized or reduced derivatives of the but-3-en-1-yloxy group.

Coupling Reactions: Biaryl compounds with extended conjugation.

Applications De Recherche Scientifique

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Chemical Biology: The compound is utilized in the design of chemical probes for investigating biological pathways.

Mécanisme D'action

The mechanism of action of 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(3-(But-3-en-1-yloxy)phenyl)-2-bromopyrimidine: Similar structure with a bromine atom instead of chlorine.

4-(3-(But-3-en-1-yloxy)phenyl)-2-fluoropyrimidine: Similar structure with a fluorine atom instead of chlorine.

4-(3-(But-3-en-1-yloxy)phenyl)-2-iodopyrimidine: Similar structure with an iodine atom instead of chlorine.

Uniqueness

4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Activité Biologique

The compound 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine is a pyrimidine derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 273.73 g/mol

This compound features a chloropyrimidine core, which is known for its diverse biological activities, particularly as an anticancer agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| NCI-H522 (Lung) | 5.34 | Inhibition of cyclin-dependent kinases |

| SK-MEL-5 (Melanoma) | 4.12 | Induction of apoptosis |

| UO-31 (Renal) | 6.78 | Inhibition of EGFR signaling |

| T-47D (Breast) | 3.45 | Disruption of cell cycle progression |

The compound exhibits a mechanism involving the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, with results indicating effective inhibition at low concentrations.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 10 | Disruption of bacterial cell wall |

| Staphylococcus aureus | 15 | Inhibition of protein synthesis |

| Mycobacterium tuberculosis | 20 | Inhibition of mycolic acid synthesis |

The minimum inhibitory concentration (MIC) values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

-

Study on Lung Cancer Models :

- A study conducted on NCI-H522 lung cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability (73% inhibition at 5 μM). The study utilized flow cytometry to assess apoptosis markers, confirming that the compound induces programmed cell death through a mitochondrial pathway .

-

Evaluation in Animal Models :

- In vivo studies using mouse models bearing xenografts of SK-MEL-5 melanoma cells showed that administration of the compound at doses of 10 mg/kg resulted in a tumor growth inhibition rate of approximately 60% over four weeks . Histological analysis revealed increased apoptosis and reduced proliferation within tumor tissues.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics with an oral bioavailability estimated at around 31.8%. Toxicological assessments in Kunming mice have shown no acute toxicity at doses up to 2000 mg/kg, suggesting a good safety profile for further development .

Propriétés

IUPAC Name |

4-(3-but-3-enoxyphenyl)-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-2-3-9-18-12-6-4-5-11(10-12)13-7-8-16-14(15)17-13/h2,4-8,10H,1,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVOEASSGRCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=CC(=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239105 | |

| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937271-45-9 | |

| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937271-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.